

Synthesis of Tris(dihydrocaffeoyl)spermidine for Research Applications

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Compound of Interest		
Compound Name:	Tris(dihydrocaffeoyl)spermidine	
Cat. No.:	B13929433	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in plants such as potato tubers.[1] This class of compounds has garnered significant interest within the research community due to its potential therapeutic properties, including antibacterial and anti-inflammatory activities.[1] This document provides detailed protocols for the chemical synthesis of **Tris(dihydrocaffeoyl)spermidine**, its purification, and characterization. Furthermore, it outlines experimental procedures to investigate its biological activities, specifically its antioxidant and anti-inflammatory effects, and discusses the key signaling pathways involved. This information is intended to facilitate the research and development of novel therapeutics based on this promising natural product.

Chemical Synthesis and Characterization

The synthesis of **Tris(dihydrocaffeoyl)spermidine** can be efficiently achieved using a solid-phase synthesis approach. This methodology offers advantages in purification and handling of intermediates.[1][2] The general strategy involves the sequential acylation of a resin-bound spermidine backbone with protected dihydrocaffeic acid.

Synthesis Protocol: Solid-Phase Strategy



A plausible synthetic route, based on established methods for similar polyamine conjugates, is outlined below.[1][2][3]

Materials:

- Merrifield resin (chloromethylated polystyrene)
- Spermidine
- · Dihydrocaffeic acid
- Protecting groups for the catechol moiety of dihydrocaffeic acid (e.g., Acetyl)
- Coupling agents (e.g., DCC, HOBt)
- Deprotection reagents (e.g., TFA)
- Solvents: DMF, DCM, Methanol
- Reagents for cleavage from the resin (e.g., HF/anisole)

Experimental Workflow:



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Caption: Solid-phase synthesis workflow for Tris(dihydrocaffeoyl)spermidine.

Protocol:

- Resin Preparation: Swell Merrifield resin in DMF.
- Spermidine Attachment: React the resin with an excess of spermidine in DMF at room temperature. The terminal primary amine of spermidine will displace the chloride on the resin.



- Protection of Free Amines: Protect the remaining free primary and secondary amines of the attached spermidine using a suitable protecting group (e.g., Boc or Fmoc).
- First Acylation: Deprotect one of the terminal amines and couple with protected dihydrocaffeic acid using a carbodiimide coupling agent like DCC in the presence of HOBt.
- Deprotection and Second Acylation: Deprotect the second terminal amine and repeat the acylation step with protected dihydrocaffeic acid.
- Deprotection and Third Acylation: Deprotect the central secondary amine and perform the final acylation with protected dihydrocaffeic acid.
- Final Deprotection: Remove the protecting groups from the catechol moieties of the dihydrocaffeoyl groups.
- Cleavage from Resin: Cleave the synthesized molecule from the solid support using a strong acid cocktail, such as HF in anisole.
- Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Purification: The crude product is purified by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed by LC-MS.

Characterization: The structure and purity of the final product are confirmed by:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.



Parameter	Expected Value
Molecular Formula	C34H43N3O9
Molecular Weight	653.72 g/mol
Purity (HPLC)	>95%
¹ H-NMR (DMSO-d ₆ , δ ppm)	¹³ C-NMR (DMSO-d ₆ , δ ppm)
~7.0-6.5 (m, 9H, Ar-H)	~172-170 (C=O, amide)
~3.5-3.0 (m, 12H, N-CH ₂)	~145-144 (Ar-C-O)
~2.8-2.5 (t, 6H, Ar-CH ₂)	~120-115 (Ar-C-H)
~1.8-1.5 (m, 8H, CH ₂)	~48-38 (N-CH ₂)
~35 (Ar-CH ₂)	
~28-25 (CH ₂)	_

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided values are estimations based on related structures.

Biological Activity and Signaling Pathways

Tris(dihydrocaffeoyl)spermidine is expected to exhibit significant antioxidant and anti-inflammatory properties due to the presence of multiple catechol moieties from dihydrocaffeic acid and the polyamine backbone of spermidine.

Antioxidant Activity

The antioxidant potential can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][5][6][7][8]

Protocol: DPPH Radical Scavenging Assay

• Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.



- Sample Preparation: Prepare a stock solution of Tris(dihydrocaffeoyl)spermidine in methanol and make serial dilutions.
- Assay:
 - Add 100 μL of each sample dilution to a 96-well plate.
 - Add 100 μL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Anti-inflammatory Activity

The anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV2 cells). [9][10][11]

Protocol: Inhibition of Nitric Oxide (NO) Production

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
- Treatment:
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of Tris(dihydrocaffeoyl)spermidine for 1 hour.
 - Stimulate the cells with LPS (1 μg/mL) for 24 hours.
- NO Measurement:



- Collect the cell culture supernatant.
- \circ Mix 50 μL of the supernatant with 50 μL of Griess reagent A and 50 μL of Griess reagent B.
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Calculation: Determine the concentration of nitrite using a sodium nitrite standard curve.

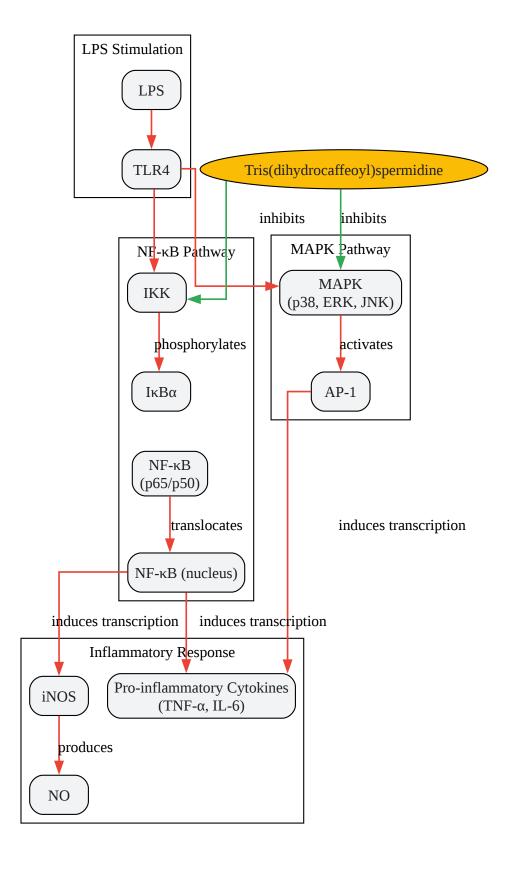
Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

- Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay.
- Cytokine Measurement:
 - Collect the cell culture supernatant after 24 hours of LPS stimulation.
 - Measure the levels of TNF-α and IL-6 in the supernatant using commercially available
 ELISA kits, following the manufacturer's instructions.

Signaling Pathways

The anti-inflammatory effects of spermidine and related phenolic compounds are often mediated through the inhibition of the NF-kB and MAPK signaling pathways.[6]





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Caption: Proposed anti-inflammatory signaling pathways inhibited by **Tris(dihydrocaffeoyl)spermidine**.

Mechanism of Action:

Tris(dihydrocaffeoyl)spermidine is hypothesized to exert its anti-inflammatory effects by:

- Inhibiting the NF-κB Pathway: By preventing the phosphorylation and subsequent degradation of IκBα, it blocks the nuclear translocation of the NF-κB p65 subunit. This leads to a downregulation of the expression of NF-κB target genes, including those encoding for TNF-α, IL-6, and iNOS.[9]
- Inhibiting the MAPK Pathway: It may also suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK. The MAPK pathway is also involved in the production of pro-inflammatory cytokines.[6]

Conclusion

Tris(dihydrocaffeoyl)spermidine represents a valuable lead compound for the development of novel therapeutic agents. The protocols provided herein offer a framework for its synthesis, purification, and the investigation of its antioxidant and anti-inflammatory properties. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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